molecular formula C5H5BrN2O2S B13504402 2-Bromopyridine-4-sulfonamide

2-Bromopyridine-4-sulfonamide

Cat. No.: B13504402
M. Wt: 237.08 g/mol
InChI Key: IALXWRTUTMHWIO-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 4-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine sulfonic acids.

    Reduction Products: Pyridine sulfinamides.

    Coupling Products: Biaryl or vinyl-pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromopyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The position of the bromine and sulfonamide groups influences its chemical behavior and interaction with biological targets .

Properties

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

2-bromopyridine-4-sulfonamide

InChI

InChI=1S/C5H5BrN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

IALXWRTUTMHWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)Br

Origin of Product

United States

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